(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine
Overview
Description
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine, or FETP, is a compound that has been studied for its potential applications in the field of science and medicine. FETP is an organofluorine compound, which means it contains a fluorine atom attached to a carbon atom. It is a derivative of pyrazole, an organic compound with three nitrogen atoms in a ring. FETP has been studied for its potential applications in the field of medicinal chemistry, as well as its potential use in the development of new drugs.
Scientific Research Applications
FETP has been studied for its potential applications in the field of medicinal chemistry. It has been used in the synthesis of a variety of compounds, including drugs and other compounds with potential therapeutic applications. FETP has also been studied for its potential use in the development of new drugs, as it has been demonstrated to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of FETP is not yet fully understood. However, it is believed to act as a modulator of certain enzymes, such as the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play a role in inflammation and other physiological processes. By modulating the activity of COX-2, FETP may be able to regulate the production of prostaglandins, which could have potential therapeutic applications.
Biochemical and Physiological Effects
FETP has been demonstrated to have a variety of biochemical and physiological effects. In animal studies, FETP has been shown to reduce inflammation and reduce the production of pro-inflammatory mediators, such as prostaglandins. It has also been shown to reduce the activity of certain enzymes, such as COX-2. Additionally, FETP has been demonstrated to have antifungal and antibacterial properties, which may be useful in the development of new drugs.
Advantages and Limitations for Lab Experiments
The use of FETP in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a variety of biochemical and physiological effects, which makes it a versatile compound for use in laboratory experiments. However, there are also some limitations to the use of FETP in laboratory experiments. For example, it is not yet fully understood how FETP works, and it has not been tested in humans, so its safety and efficacy in humans is unknown.
Future Directions
There are a number of potential future directions for the research and development of FETP. Firstly, further research is needed to understand the mechanism of action of FETP and its potential therapeutic applications. Additionally, further research is needed to evaluate the safety and efficacy of FETP in humans. Finally, further research is needed to explore the potential of FETP as an antifungal and antibacterial agent, as well as its potential use in the development of new drugs.
properties
IUPAC Name |
[2-(2-fluoroethyl)-5-thiophen-2-ylpyrazol-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTSKZXEDAUBJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)CN)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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